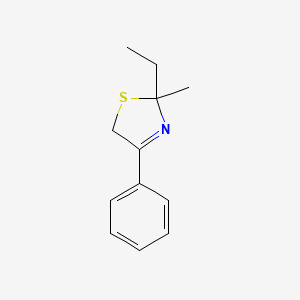
2-Ethyl-2-methyl-4-phenyl-3-thiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-4-phenyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its unique structure, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyl-4-phenyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-4-phenyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-phenyl-3-thiazoline: Lacks the ethyl group at the 2-position.
2-Ethyl-4-phenyl-3-thiazoline: Lacks the methyl group at the 2-position.
2-Ethyl-2-methyl-3-thiazoline: Lacks the phenyl group at the 4-position.
Uniqueness
2-Ethyl-2-methyl-4-phenyl-3-thiazoline is unique due to the presence of both ethyl and methyl groups at the 2-position and a phenyl group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91642-80-7 |
|---|---|
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-4-phenyl-5H-1,3-thiazole |
InChI |
InChI=1S/C12H15NS/c1-3-12(2)13-11(9-14-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
JILZPNZLKBLSDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=C(CS1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



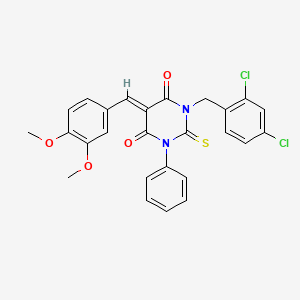
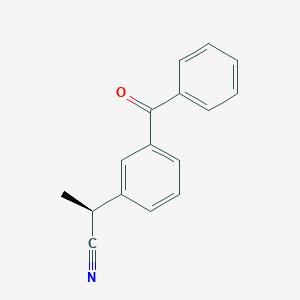
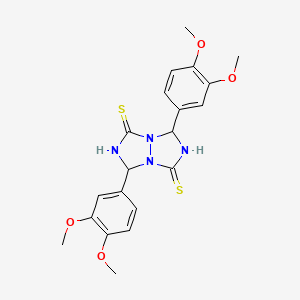
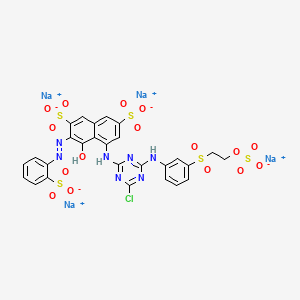
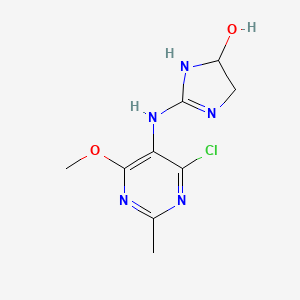
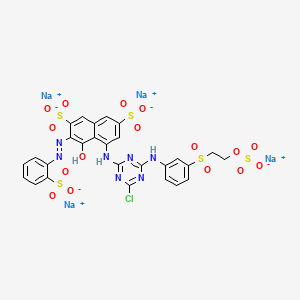
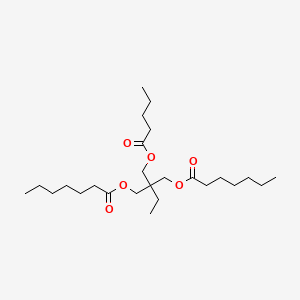
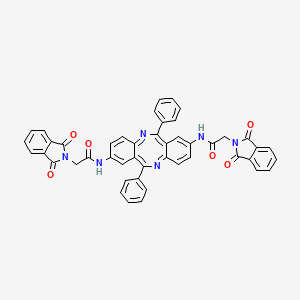
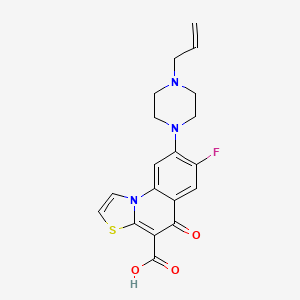
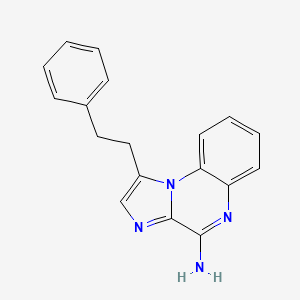

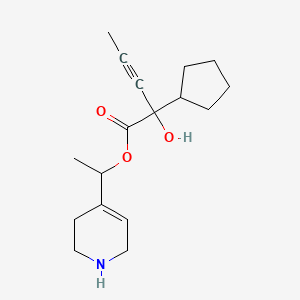
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
